1-(4-Chlorophenyl)cyclopropanecarbonitrile
Overview
Description
1-(4-Chlorophenyl)cyclopropanecarbonitrile (1-CPC) is an organochlorine compound that is used in a variety of scientific research applications. It is a cyclopropane derivative of chlorobenzene, and has a molecular formula of C9H7ClN. This compound is highly reactive, and is used in a range of different synthetic reactions. 1-CPC has been studied for its potential as an intermediate in the synthesis of pharmaceuticals, as well as its potential as a drug target.
Scientific Research Applications
Crystallographic Studies and Molecular Conformation
1-(4-Chlorophenyl)cyclopropanecarbonitrile has been studied in crystallography. For example, its molecular conformation has been examined in co-crystals, revealing aspects like the twisting of aromatic rings and the buckling of the fused-ring system due to the ethylene linkage. Such studies contribute to understanding molecular interactions and structures in crystalline materials (Asiri et al., 2011).
Chemical Synthesis and Reactions
The compound plays a role in various chemical synthesis processes. For instance, it is involved in the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes, which is a significant reaction in organic chemistry for producing chlorine-substituted products (Garve et al., 2014). Furthermore, it is used in the synthesis of highly functionalized cyclopropanes, which are important in developing pharmaceuticals and agrochemicals (Dorizon et al., 1999).
Phase Equilibria Studies
Studies on phase equilibria involving 1-(4-Chlorophenyl)cyclopropanecarbonitrile have been conducted. These studies are crucial in understanding the compound's behavior in different phases, which is essential in process engineering and material science (Giles & Wilson, 2006).
Photolysis and Photochemical Reactions
The compound has been studied in the context of photolysis. For example, research has been conducted on the generation of radicals and cations through photolysis, which is significant in understanding photochemical reactions that are relevant in various fields, including materials science and environmental chemistry (Miranda et al., 2002).
Antimicrobial Activity
Research into the antimicrobial properties of derivatives of 1-(4-Chlorophenyl)cyclopropanecarbonitrile has been conducted. This is significant in the development of new antimicrobial agents, which are essential in the medical field (Hafez et al., 2016).
properties
IUPAC Name |
1-(4-chlorophenyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWSEHMDAKSWQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214645 | |
Record name | 1-(p-Chlorophenyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)cyclopropanecarbonitrile | |
CAS RN |
64399-27-5 | |
Record name | 1-(4-Chlorophenyl)cyclopropanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64399-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(p-Chlorophenyl)cyclopropanecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064399275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 64399-27-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(p-Chlorophenyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(p-chlorophenyl)cyclopropanecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.955 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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